trans-Tetrahydrofuran-3,4-diaminedihydrochloride
CAS No.: 137279-45-9
Cat. No.: VC0237186
Molecular Formula: C4H12Cl2N2O
Molecular Weight: 175.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137279-45-9 |
|---|---|
| Molecular Formula | C4H12Cl2N2O |
| Molecular Weight | 175.05 g/mol |
| IUPAC Name | oxolane-3,4-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C4H10N2O.2ClH/c5-3-1-7-2-4(3)6;;/h3-4H,1-2,5-6H2;2*1H |
| Standard InChI Key | PJOPFTSMNUPXIB-UHFFFAOYSA-N |
| Isomeric SMILES | C1[C@H]([C@@H](CO1)N)N.Cl.Cl |
| SMILES | C1C(C(CO1)N)N.Cl.Cl |
| Canonical SMILES | C1C(C(CO1)N)N.Cl.Cl |
Introduction
trans-Tetrahydrofuran-3,4-diaminedihydrochloride is a chemical compound with the molecular formula . It features a tetrahydrofuran (THF) ring structure substituted with two diamine groups in a trans configuration, stabilized as a dihydrochloride salt. This compound has gained attention for its unique structural properties and potential applications in organic synthesis, medicinal chemistry, and industrial processes.
Synthesis
3.1 Laboratory Synthesis
The synthesis of trans-Tetrahydrofuran-3,4-diaminedihydrochloride typically involves:
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Starting Material: Tetrahydrofuran (THF).
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Reaction Conditions: THF is reacted with ammonia or primary amines under controlled conditions.
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Catalyst: A catalyst (e.g., Lewis acids) is used to facilitate the substitution of hydrogen atoms with diamine groups.
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Salt Formation: The resulting intermediate is treated with hydrochloric acid to form the dihydrochloride salt.
3.2 Industrial Production
In industrial settings, the process is scaled up using high-purity THF and optimized reaction conditions to maximize yield and purity. Techniques such as distillation and crystallization are employed for purification.
Organic Chemistry
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Used as a versatile intermediate in the synthesis of complex organic molecules.
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Serves as a building block for heterocyclic compounds.
Medicinal Chemistry
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Investigated for its potential as an enzyme inhibitor.
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Explored as a ligand in biochemical assays due to its ability to interact with biological targets.
Industrial Applications
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Utilized in polymer production and advanced materials.
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Acts as a precursor for functionalized derivatives used in coatings and adhesives.
Mechanism of Action
The compound's biological activity stems from its ability to bind specific molecular targets such as enzymes or receptors. The diamine groups can form hydrogen bonds or coordinate with metal ions, modulating target activity and enabling diverse biochemical effects.
Chemical Reactions
trans-Tetrahydrofuran-3,4-diaminedihydrochloride participates in several types of chemical reactions:
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Oxidation: Forms oxidized derivatives such as imines or oximes.
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Reduction: Can be reduced to amine derivatives using reducing agents like sodium borohydride.
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Substitution: The diamine groups can be replaced by other functional groups under appropriate conditions.
Comparison with Related Compounds
| Compound | Structure | Key Differences |
|---|---|---|
| Tetrahydrofuran | Simple THF ring | Lacks diamine groups |
| Diaminotetrahydrofuran | THF with two amino groups | May have different substitution patterns |
| trans-Tetrahydrofuran-3,4-diaminedihydrochloride | THF ring + trans-diamine + HCl salt | Unique substitution pattern |
The trans configuration of the diamine groups imparts distinct physical and chemical properties compared to other tetrahydrofuran derivatives.
Research Findings
Recent studies highlight the compound's potential across various fields:
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Medicinal Chemistry: Explored for drug discovery due to its ability to interact with enzymes and receptors.
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Material Science: Used in creating advanced polymers with enhanced stability.
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Synthetic Chemistry: Acts as a precursor for synthesizing heterocyclic compounds, demonstrating versatility in organic transformations.
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